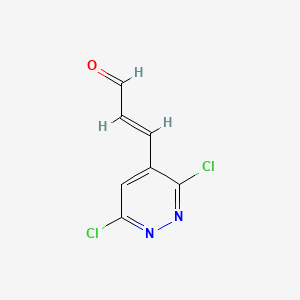
3-(3,6-Dichloropyridazin-4-yl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,6-Dichloropyridazin-4-yl)prop-2-enal is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms at positions 3 and 6 on the pyridazine ring and an aldehyde group attached to a prop-2-enal chain at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-dichloropyridazin-4-yl)prop-2-enal typically involves the chlorination of pyridazine derivatives. One common method is the reaction of maleic hydrazide with phosphorus oxychloride (POCl3) to form 3,6-dichloropyridazine . This intermediate can then be further reacted with appropriate aldehyde precursors under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of 3-(3,6-dichloropyridazin-4-yl)prop-2-enal may involve large-scale chlorination processes and the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3,6-Dichloropyridazin-4-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
3-(3,6-Dichloropyridazin-4-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,6-dichloropyridazin-4-yl)prop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: A closely related compound with similar chemical properties and reactivity.
3,6-Dibromopyridazine: Another halogenated pyridazine with bromine atoms instead of chlorine.
3,6-Dichloropyrimidine: A structurally similar compound with a pyrimidine ring instead of pyridazine.
Uniqueness
3-(3,6-Dichloropyridazin-4-yl)prop-2-enal is unique due to the presence of both the aldehyde group and the prop-2-enal chain, which confer distinct reactivity and potential biological activities compared to other halogenated pyridazines .
Properties
Molecular Formula |
C7H4Cl2N2O |
|---|---|
Molecular Weight |
203.02 g/mol |
IUPAC Name |
(E)-3-(3,6-dichloropyridazin-4-yl)prop-2-enal |
InChI |
InChI=1S/C7H4Cl2N2O/c8-6-4-5(2-1-3-12)7(9)11-10-6/h1-4H/b2-1+ |
InChI Key |
SQSISXMWNLSNFI-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C(=NN=C1Cl)Cl)/C=C/C=O |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


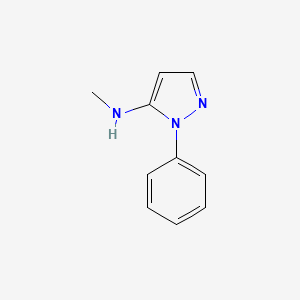
![N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamidehydrochloride](/img/structure/B13547521.png)
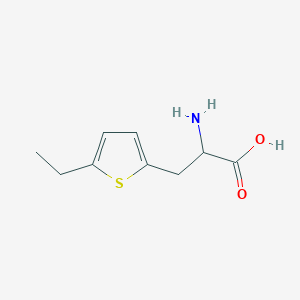
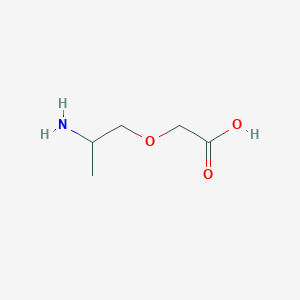
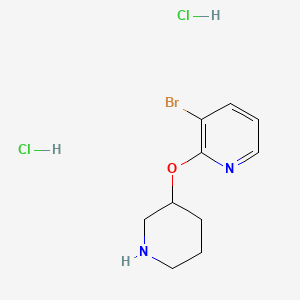
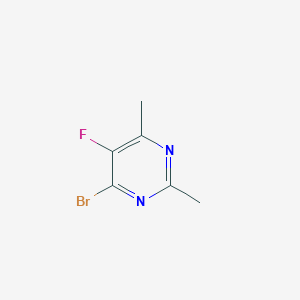

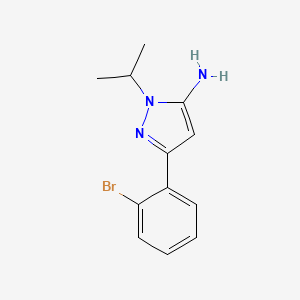
![6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylicacidhydrochloride](/img/structure/B13547567.png)
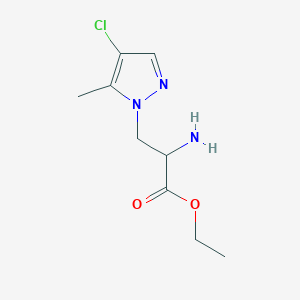
![ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride](/img/structure/B13547572.png)
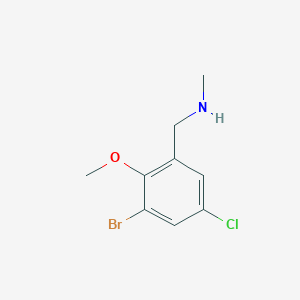
![1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride](/img/structure/B13547581.png)

